molecular formula C21H23FN4O4 B560417 PK7242 Maleate CAS No. 2111911-65-8

PK7242 Maleate

Cat. No.: B560417
CAS No.: 2111911-65-8
M. Wt: 414.437
InChI Key: JFMPWCFBSHSNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of p53 Tumor Suppressor Pathway in Oncogenesis

The p53 protein, often referred to as the "guardian of the genome," is a critical transcription factor that responds to various forms of cellular stress, such as DNA damage, oncogene activation, and hypoxia. targetmol.com In a healthy cell, p53 is maintained at low levels, primarily through its interaction with its negative regulator, MDM2, which targets p53 for degradation. excli.de Upon activation by stress signals, p53 orchestrates a complex network of cellular responses aimed at preventing the propagation of damaged cells. These responses include initiating cell cycle arrest to allow for DNA repair, inducing senescence, or triggering apoptosis (programmed cell death) if the damage is irreparable. targetmol.comexcli.de This function is central to preventing the development of tumors, making the p53 pathway a cornerstone of cancer prevention. The disruption of this pathway is a critical event in the development of many human cancers. researchgate.net

Overview of p53 Mutations and Functional Impairment in Cancer

The gene encoding p53, TP53, is the most frequently mutated gene in human cancers, with approximately 50% of all tumors carrying mutations in this gene. targetmol.comresearchgate.net These mutations typically occur within the DNA-binding domain of the p53 protein, leading to a loss of its tumor-suppressive functions. nih.gov Loss of p53 function can result in more aggressive cancers and contribute to resistance to chemotherapy. nih.gov

p53 mutations can be broadly categorized into two main types:

Contact mutations: These occur in the residues that directly interact with DNA, preventing the protein from binding to its target genes. nih.gov

Structural mutations: These mutations destabilize the protein's architecture, causing it to misfold and lose its function at physiological temperatures. nih.gov A prominent example of a structural mutation is the Y220C mutation, where a tyrosine residue is replaced by a cysteine. This substitution disrupts the protein's hydrophobic core, creating a surface crevice and leading to a thermodynamically unstable protein. nih.gov

Therapeutic Strategies Targeting Mutant p53 for Cancer Intervention

The high prevalence of p53 mutations in cancer has made it a highly sought-after therapeutic target. researchgate.net Strategies for intervention are diverse and aim to restore the normal tumor-suppressive functions of the p53 pathway. One major approach involves the development of small molecules designed to reactivate the mutant p53 protein itself. For cells that retain wild-type p53 but have an overactive p53-MDM2 pathway, another strategy is to use molecules that inhibit the interaction between p53 and MDM2, thereby preventing p53 degradation and increasing its activity. nih.gov

Rationale for Small Molecule-Induced Reactivation of Mutant p53

The rationale for using small molecules to reactivate mutant p53 is particularly compelling for structural mutants. nih.gov The altered conformation of these mutants, such as p53-Y220C, often creates novel pockets or crevices on the protein surface. nih.gov These sites are "druggable," meaning small molecules can be designed to bind within them. nih.gov By binding to these crevices, small molecules can act as a scaffold, stabilizing the protein in its correct, functional conformation. This stabilization can raise the melting temperature of the mutant protein, restore its ability to bind DNA, and reactivate its transcriptional functions, ultimately re-establishing its tumor-suppressive activities like inducing apoptosis and cell cycle arrest. nih.govresearchgate.net PK7242 Maleate is one such small molecule developed to target a specific structural p53 mutant. caymanchem.commedchemexpress.com

Properties

CAS No.

2111911-65-8

Molecular Formula

C21H23FN4O4

Molecular Weight

414.437

IUPAC Name

but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

JFMPWCFBSHSNCA-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O

Synonyms

PK7242 Maleate;  SYN5217

Origin of Product

United States

Pk7242 Maleate As a Mutant P53 Reactivator

Discovery and Derivation of PK7242 Maleate

The development of this compound is a prime example of rational drug design, building upon the foundation of a precursor molecule to create a superior tool for research.

Relationship to Precursor Compounds (e.g., PK7088)

This compound was derived from an earlier compound known as PK7088. nih.gov PK7088 was identified through protein-observed NMR screening as a molecule that could bind to the p53 Y220C mutant. nih.gov Research demonstrated that PK7088 could bind to the mutant protein with a dissociation constant (KD) of approximately 140 µM and increase its melting temperature, indicating a stabilizing effect. nih.govnih.gov In cellular studies, PK7088 was shown to be biologically active in cancer cells harboring the Y220C mutation, inducing p53-dependent growth inhibition, cell-cycle arrest, and apoptosis. nih.govnih.gov

However, a significant limitation of PK7088 was its relatively poor solubility. This characteristic hampered efforts to determine its precise binding mode through X-ray crystallography, a critical step for understanding the molecular interactions and for guiding further drug development. nih.gov

Design Rationale for Enhanced Research Utility

To overcome the solubility issues of PK7088, researchers designed PK7242 by introducing an N,N-dimethyl-ethanamine linker to the core structure of its precursor. nih.gov This chemical modification was specifically intended to improve the compound's solubility, thereby making it more amenable to crystallographic studies. nih.gov The design was successful, as scientists were able to solve the crystal structure of the p53-Y220C core domain in a complex with PK7242 at a high resolution of 1.35 Å. nih.gov Importantly, nuclear magnetic resonance (NMR) spectroscopy confirmed that both PK7088 and PK7242 exhibited a virtually identical binding mode to the p53 Y220C core domain, ensuring that the structural data obtained with PK7242 was representative of this class of compounds. nih.gov

CompoundKey FeatureDissociation Constant (KD) for p53-Y220CUtility
PK7088 Precursor compound~140 µM nih.govnih.govDemonstrated biological activity and stabilization of p53-Y220C. nih.govnih.gov
This compound More soluble derivativeNot explicitly stated, but similar binding to PK7088. nih.govEnabled high-resolution X-ray crystallography to elucidate the binding mechanism. nih.govmdpi.com

Molecular Mechanism of Action of this compound

The therapeutic potential of this compound lies in its precise molecular interactions with the p53 Y220C mutant, leading to its reactivation.

Specificity for Mutant p53 Y220C

The Y220C mutation in the p53 protein is a structural mutation that destabilizes the protein's core domain. This specific mutation creates a unique, druggable surface crevice that is not present in the wild-type p53 protein. nih.govdovepress.com this compound is designed to specifically target and bind within this mutation-induced pocket. caymanchem.comtargetmol.combertin-bioreagent.com This specificity is crucial as it allows the compound to selectively act on cancer cells carrying the p53 Y220C mutation, while having minimal effect on cells with wild-type p53. The binding of PK7242 to the p53-Y220C core domain has been shown to induce growth inhibition, cell-cycle arrest, and apoptosis in cancer cells with this specific mutation. caymanchem.comtargetmol.combertin-bioreagent.com

Binding Site Characterization: The Y220C Hydrophobic Pocket

The high-resolution crystal structure of the p53-Y220C-PK7242 complex revealed the precise binding site within the hydrophobic pocket created by the Y220C mutation. nih.govresearchgate.net The binding of PK7242 is accompanied by a conformational change in the Cys220 side chain, which deepens the cavity to better accommodate the pyrrole (B145914) moiety of the compound. nih.gov

The central pyrazole (B372694) ring of PK7242 is positioned between the amino acid residues Val147, Thr150, and Pro151 on one side, and Pro222 and Pro223 on the other. nih.gov It also forms a hydrogen bond with a structural water molecule that is stabilized by the backbone of Leu145 and Thr230. nih.gov The fluorophenyl group of PK7242 points towards a sub-pocket, providing further stabilizing interactions. nih.gov

Interacting Residues in the Y220C PocketType of Interaction
Val147, Thr150, Pro151, Pro222, Pro223 Sandwiching of the central pyrazole ring nih.gov
Structural water molecule (stabilized by Leu145, Thr230) Hydrogen bonding with the pyrazole ring nih.gov
Cys220 Conformational flip to deepen the binding cavity nih.gov

Allosteric Modulation and Conformational Stabilization of p53 Y220C

By binding to the Y220C-induced pocket, PK7242 acts as an allosteric modulator. wesleyan.edu It stabilizes the folded, wild-type-like conformation of the p53 Y220C mutant protein. researchgate.net This stabilization counteracts the inherent instability of the mutant, preventing its misfolding and aggregation. tandfonline.com By restoring a more native conformation, PK7242 effectively reactivates the tumor-suppressing functions of the p53 protein. This restored function includes the ability to arrest the cell cycle and induce apoptosis in cancer cells. caymanchem.comtargetmol.combertin-bioreagent.com The stabilization of the p53 Y220C mutant by its precursor, PK7088, was shown to increase the amount of correctly folded protein and upregulate p53 target genes such as p21 and NOXA. nih.govtandfonline.com

Molecular Interactions within the Binding Pocket

The reactivation of the mutant p53-Y220C protein by PK7242 is a result of its specific binding to a mutation-induced surface crevice. bertin-bioreagent.comnih.govnih.gov This binding event stabilizes the protein's conformation. nih.gov The Y220C mutation, which involves the substitution of tyrosine with a smaller cysteine residue, creates a distinct, narrow, and hydrophobic pocket on the surface of the p53 DNA-binding domain (DBD). nih.gov PK7242, a soluble analogue of the initial hit compound PK7088, was specifically used for crystallographic studies to elucidate the precise molecular interactions within this pocket. nih.govresearchgate.net

Analysis of the crystal structure of the p53-Y220C core domain in complex with PK7242 reveals a network of specific interactions that anchor the molecule within the binding site. nih.gov Upon binding, the side chain of the Cys220 residue undergoes a conformational flip, which serves to increase the depth of the cavity, thereby accommodating the pyrrole moiety of the PK7242 molecule. nih.gov

The core of the interaction involves the central pyrazole ring of PK7242. This ring is strategically positioned, being "sandwiched" between the side chains of Val147, Thr150, and Pro151 on one face, and Pro222 and Pro223 on the opposing face of the pocket. nih.gov The fluorophenyl group of PK7242 extends towards a subsite within the crevice. nih.gov While fluorine is a halogen, the dominant interactions described for PK7242 are not classical halogen bonds, a strategy that has been explicitly exploited in the design of other p53-Y220C stabilizers. nih.govrcsb.org Instead, hydrophobic interactions and water-mediated hydrogen bonds are key to its binding mode. nih.govnih.gov

A crucial feature of PK7242's binding is the involvement of a structural water molecule. nih.gov The central pyrazole ring forms a hydrogen bond with this water molecule, which is itself stabilized by interactions with the peptide backbone of Leu145 and Thr230. nih.govresearchgate.net This water-mediated interaction is a critical anchor for the compound in the binding pocket. nih.gov While hydrophobic contacts are significant in stabilizing the complex, these water-mediated hydrogen bonds are essential for the specific orientation and binding of the molecule. nih.govnih.gov

Table 1: Summary of Molecular Interactions between PK7242 and the p53-Y220C Binding Pocket

PK7242 Moiety Interacting p53 Residues/Features Type of Interaction Reference
Pyrrole Moiety Cys220 Steric accommodation via side-chain flip nih.gov
Central Pyrazole Ring Val147, Thr150, Pro151 Van der Waals / Hydrophobic nih.gov
Central Pyrazole Ring Pro222, Pro223 Van der Waals / Hydrophobic nih.gov
Central Pyrazole Ring Structural Water Molecule Hydrogen Bond nih.govresearchgate.net
N/A Leu145, Thr230 (backbones) Stabilize the key structural water molecule nih.gov

Structural Biology and Biophysical Studies of Pk7242 Maleate P53 Interactions

X-ray Crystallography of PK7242 Maleate-p53 Y220C Complex

Crystallographic studies have been instrumental in visualizing the direct interaction between PK7242 and the p53-Y220C mutant, providing a precise atomic-level map of the binding event.

The crystal structure of the p53-Y220C core domain in a complex with PK7242 was determined at a high resolution of 1.35 Å. nih.govsemanticscholar.org This level of detail allowed for a clear and unambiguous placement of the ligand within the binding site, revealing excellent electron density for the compound. nih.govsemanticscholar.org The crystals were prepared by soaking pre-grown crystals of the T-p53C-Y220C mutant protein with a solution containing PK7242 before flash-freezing for data collection. nih.gov The structure was ultimately solved using the ligand-free mutant structure (PDB ID 2J1X) as a starting model for refinement. nih.gov

Table 1: Crystallographic Data for PK7242-p53 Y220C Complex
ParameterValueReference
Resolution1.35 Å nih.govsemanticscholar.org
MethodX-RAY DIFFRACTION nih.gov
PDB ID (Starting Model)2J1X nih.gov
Data Collection Temperature100 K nih.gov

The binding of PK7242 into the mutation-induced crevice on the p53-Y220C surface is accompanied by significant and specific conformational changes in the protein. nih.govsemanticscholar.org A key adaptation is the "flip" of the Cys220 side chain. nih.govsemanticscholar.org This movement increases the depth of the cavity, allowing it to better accommodate the pyrrole (B145914) moiety of the PK7242 molecule. nih.govsemanticscholar.org

In its bound conformation, the central pyrazole (B372694) ring of PK7242 is securely sandwiched between two sets of protein residues. nih.gov On one side, it is flanked by Val147, Thr150, and Pro151, while on the other side, it is positioned against Pro222 and Pro223. nih.gov The fluorophenyl group of the ligand extends towards a subsite within the pocket. nih.gov

The stability of the PK7242-p53 Y220C complex is maintained through a network of specific interactions. The central pyrazole ring of the ligand forms a hydrogen bond with a structural water molecule. nih.govresearchgate.net This water molecule is, in turn, stabilized by interactions with the backbone of residues Leu145 and Thr230, acting as a bridge between the ligand and the protein. nih.govresearchgate.net The binding pocket itself is shaped by both hydrophobic and polar contacts. The dynamic nature of this region, including the rotamer switch of Cys220, allows for the binding of various small molecules. biorxiv.org

Table 2: Key Residue Interactions in the PK7242-p53 Y220C Complex
PK7242 MoietyInteraction TypeInteracting p53 Residues/ComponentsReference
Pyrrole moietyAccommodation in pocketDeepened cavity created by Cys220 side chain flip nih.govsemanticscholar.org
Central pyrazole ringVan der Waals contacts (Sandwiching)Val147, Thr150, Pro151 (one side); Pro222, Pro223 (other side) nih.gov
Hydrogen bond (indirect)Structural water molecule stabilized by Leu145 and Thr230 backbones nih.govresearchgate.net
Fluorophenyl moietyHydrophobic interactionPoints toward a subsite in the binding pocket nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides complementary data to crystallography, offering insights into the binding event and its effects on the protein's structure and dynamics in solution.

Chemical shift perturbation mapping was conducted by titrating PK7088 into a solution of the ¹⁵N-labeled p53-Y220C core domain. nih.govsemanticscholar.org This technique follows changes in the chemical shifts of protein nuclei as a ligand is added, allowing for the identification of the binding site and the determination of binding affinity. researchgate.net Significant chemical shift changes (weighted average ¹H/¹⁵N difference > 0.04 ppm) were observed for specific residues upon ligand addition. nih.gov By fitting the concentration-dependent chemical shift changes to a quadratic saturation binding equation, the dissociation constant (Kᴅ) for the interaction of the parent compound PK7088 was determined to be approximately 140 µM. nih.govsemanticscholar.orgresearchgate.net

The structural data from both X-ray crystallography and NMR spectroscopy indicate that PK7242 binding induces and selects for a specific conformation of the p53-Y220C mutant. The primary dynamic event observed is the flip in the Cys220 side chain, which is a direct conformational adaptation of the protein to accommodate the ligand. nih.govsemanticscholar.org This observation is consistent with the known conformational flexibility of the Y220C binding pocket, which allows the Cys220 residue to switch between rotamer states. biorxiv.org The binding of PK7242 effectively stabilizes one of these conformations, thereby rescuing the structural defect caused by the mutation. nih.govsemanticscholar.org This induced-fit mechanism, where the protein structure adapts upon ligand binding, is a key feature of the reactivation of the mutant p53 protein by this class of small molecules. nih.gov

Thermostability and Folding Studies

Differential Scanning Fluorimetry (DSF) for Thermal Stabilization

Differential Scanning Fluorimetry (DSF) is a technique used to measure the thermal stability of proteins. It monitors the unfolding of a protein as temperature increases in the presence of a fluorescent dye that binds to hydrophobic regions exposed during unfolding. plos.org The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). An increase in the Tm of a protein in the presence of a ligand indicates that the ligand binds to and stabilizes the folded state of the protein.

Studies have utilized DSF to assess the stabilizing effect of compounds on the p53-Y220C mutant. For instance, the lead molecule PK11007 was shown to stabilize the p53-Y220C core domain by up to 3°C. nih.gov Similarly, a close analog of PK7242, the compound PK7088, was found to increase the melting temperature of the p53-Y220C core domain. semanticscholar.org The Y220C mutation itself lowers the melting temperature of the p53 protein to approximately 40.3°C, contributing to its instability. mdpi.com The ability of compounds like PK7242 and its analogs to raise this melting temperature is a key indicator of their potential to rescue the function of the mutant protein. nih.govsemanticscholar.org

Impact on Mutant p53 Unfolding and Aggregation Rates

Mutations in p53, especially those that destabilize the protein, can lead to its misfolding and aggregation. mdpi.comfrontiersin.org This aggregation is not only associated with a loss of the protein's normal function but can also lead to a "gain of function" that promotes tumor growth. mdpi.com The Y220C mutation, by creating a surface pocket, makes the p53 protein prone to unfolding and subsequent aggregation under normal physiological conditions. nih.govresearchgate.net

Small molecules that bind to this pocket can slow the rate of thermally induced unfolding and aggregation. nih.gov By stabilizing the native conformation of the p53-Y220C mutant, these compounds can prevent the exposure of hydrophobic surfaces that lead to aggregation. frontiersin.org This stabilization helps to maintain a pool of correctly folded, functional p53 protein within the cell, thereby restoring its tumor suppressor activities. The development of molecules that can prevent this aggregation is a significant area of interest in cancer therapy. frontiersin.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations of this compound and Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in understanding the interaction between small molecules and proteins at an atomic level.

In the context of p53, docking simulations have been crucial for studying how molecules like PK7242 bind to the crevice created by the Y220C mutation. nih.gov The crystal structure of the p53-Y220C mutant in complex with PK7242 (PDB ID: 3ZME) serves as a reference for these computational studies. nih.gov Simulations have shown that PK7242 fits well within this mutation-induced crevice. nih.gov The pyrrole moiety of PK7242 is typically buried within the protein cavity, while the pyrazole ring is positioned between the loops that form the borders of this cavity. nih.gov These simulations also allow for the comparison of binding modes and scores of different ligands, aiding in the design of more potent analogs. frontiersin.orgnih.gov

Table 1: Molecular Docking and Binding Energy Data for Ligands Targeting p53-Y220C
LigandDocking ScoreFree Energy of Binding (kcal/mol)
PK7242-6.611-43.44 ± 0.09
CAPE-9.115-60.31 ± 0.10

Data derived from a comparative study of PK7242 and Caffeic Acid Phenethyl Ester (CAPE). nih.gov

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and their complexes over time. nih.govjhbmi.ir These simulations are used to assess the stability of the ligand-protein interaction and to understand the dynamic nature of the binding. nih.govnih.gov

Free Energy Calculations for Binding Affinity Prediction

Free energy calculations are computational methods used to estimate the binding affinity of a ligand to a protein. nih.gov These calculations provide a quantitative measure of how strongly a molecule binds to its target.

For PK7242 and its analogs, free energy calculations have been employed to predict their binding affinity to the p53-Y220C mutant. nih.gov These calculations have been used to compare the binding affinity of PK7242 with other potential stabilizing molecules. nih.gov For example, a study comparing PK7242 with caffeic acid phenethyl ester (CAPE) predicted a higher binding affinity for CAPE based on a more favorable binding free energy. nih.gov Such predictions are valuable for prioritizing compounds for further experimental testing and for guiding the optimization of lead compounds to achieve higher potency. nih.govnih.gov

Cellular and Molecular Pharmacology of Pk7242 Maleate

In Vitro Pharmacological Characterization

The in vitro characterization of PK7242 Maleate involves understanding its specific molecular interactions and its effects on cellular targets within cancer cells.

Specificity and Selectivity in Cancer Cell Lines

This compound exhibits specificity primarily through its mechanism of action, which targets specific mutations in the p53 protein. It is known to bind to the p53-Y220C core domain caymanchem.comtargetmol.comnih.gov. This targeted interaction suggests selectivity for cancer cells that harbor the Y220C mutation in their p53 gene caymanchem.comtargetmol.comnih.gov. By binding to this specific mutation site, this compound aims to stabilize the protein and restore its functionality, thereby preferentially affecting cancer cells with this genetic alteration caymanchem.comtargetmol.comnih.gov. While comprehensive studies detailing its selectivity across a broad range of cancer cell lines versus normal cell lines are not extensively provided in the available data, its mechanism of action points to a targeted approach against specific p53-mutated cancers caymanchem.comtargetmol.comnih.gov.

Concentration-Dependent Effects on Mutant p53 Reactivation

This compound acts as an inducer of mutant p53 reactivation caymanchem.comtargetmol.comnih.govnih.gov. Upon binding to the p53-Y220C core domain, it facilitates the stabilization and restoration of the mutant p53 protein's activity caymanchem.comtargetmol.comnih.gov. Although specific quantitative data on the concentration-response curve for p53 reactivation by this compound is not detailed in the provided snippets, its function as a small-molecule stabilizer implies that its efficacy in reactivating mutant p53 is concentration-dependent caymanchem.comtargetmol.comnih.gov. The reactivation of mutant p53 is the critical step that subsequently triggers downstream anti-cancer effects, including cell-cycle arrest and apoptosis caymanchem.comtargetmol.comnih.govnih.gov.

Cellular Responses to this compound Treatment

The reactivation of mutant p53 by this compound leads to significant cellular events that contribute to its anti-cancer properties.

Induction of Cell Cycle Arrest Mechanisms

Following the reactivation of mutant p53, this compound has been shown to induce cell-cycle arrest in cancer cells caymanchem.comtargetmol.comnih.govnih.gov. The p53 protein is a key regulator of the cell cycle, acting to prevent the proliferation of cells with genetic damage targetmol.comglpbio.com. By restoring the function of mutant p53, this compound leverages this intrinsic cellular pathway. Studies indicate that this compound can induce a G2/M cell-cycle arrest in cells with the Y220C p53 mutation, particularly when combined with other agents, suggesting a restoration of wild-type p53 function nih.gov.

Activation of Apoptotic Pathways

This compound treatment results in the activation of apoptotic pathways, a crucial mechanism for eliminating cancer cells caymanchem.comtargetmol.comnih.govnih.gov. The restoration of p53 function by this compound enables the protein to promote programmed cell death. Specifically, PK7242 has been shown to restore non-transcriptional apoptotic functions of p53 by triggering the nuclear export of BAX to the mitochondria nih.gov. This action contributes to the induction of apoptosis, a hallmark of effective anti-cancer agents caymanchem.comtargetmol.comnih.govnih.gov.

Inhibition of Cancer Cell Growth and Proliferation

A primary outcome of this compound's pharmacological activity is the inhibition of cancer cell growth and proliferation caymanchem.comtargetmol.comnih.govnih.gov. This effect is a direct consequence of reactivated p53, which mediates cell-cycle arrest and apoptosis, collectively halting the uncontrolled proliferation characteristic of cancer caymanchem.comtargetmol.comnih.govnih.gov. The compound's ability to induce growth inhibition is directly linked to its capacity to restore the tumor-suppressive functions of mutant p53 caymanchem.comtargetmol.comnih.govnih.gov.

Physicochemical Properties of this compound

PropertyValue
Formal Name2-(4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine, 2Z-butenedioate caymanchem.com
Molecular FormulaC17H19FN4 • C4H4O4 caymanchem.com
Formula Weight414.4 caymanchem.com
SolubilityDMF: 30 mg/ml; DMSO: 16 mg/ml; Ethanol: 3 mg/ml; PBS (pH 7.2): 2 mg/ml caymanchem.com
Purity≥95% caymanchem.com
Storage-20°C caymanchem.com

Mentioned Compounds

This article references various compounds in the context of p53 modulation, cancer research, and related pharmacological mechanisms.

this compound

NVP-CGM097 sulfate (B86663)

NJ-26854165

Glaucocalyxin A (GLA)

MDM2

RNF6

miR-3658

SMG1-UPF

p53

GC65961 P53R3

GC44652 PK7242 (maleate)

GC64768 PK9327

GC74358 PNC-27 acetate (B1210297)

MDM2-p53-IN-16

MeOIstPyrd

MI-1061

MI-773 (SAR405838)

Milademetan (DS-3032)

MMRi64

MMs02943764

MS78

MS7972

MD-224

MDM2-IN-1

MI-1061 TFA

PK11007

PK-083

PK-5196

MB725

PhiKan 083

APR-246

RITA (Reactivation of p53 and induction of tumor cell apoptosis)

HLI98C

CDB3

Withaferin A

Withanone

Curcumin

Caffeic acid phenethyl ester (CAPE)

Juglalin

Retinol

3-nitrofluoranthene (B1196665)

COTI-2

Methylene quinuclidinone

Bax

p21

Caspase-3

Caspase-7

Bcl-2

VEGF

2aG4 (bavituximab)

Meclofenamate sodium

Calmidazolium chloride

Nutlin-3

Nutlin-3a

PK7088

MB710

MD-222

Pifithrin-α (PFT-α)

APG-115

ATPase-IN-3

MortaparibPlus

AIF

EGFR

Muc5AC

FN1

SCH 529074

PUMA

LC3II

Chloroquine (CQ)

Rezatapopt (PC14586)

Analysis of p53 Target Gene Expression

The reactivation of mutant p53 by compounds like this compound is typically assessed by examining its downstream effects on gene expression. While specific detailed RNA-sequencing (RNA-seq) or quantitative reverse transcription PCR (RT-qPCR) datasets for PK7242 treatment are not extensively detailed in the provided literature, the compound's mechanism implies modulation of p53's transcriptional activity. This compound binds to the core domain of the p53 Y220C mutant, leading to its stabilization and subsequent reactivation jbr-pub.org.cncaymanchem.com. This reactivation is understood to restore the protein's ability to regulate target genes involved in crucial cellular processes such as cell cycle arrest and apoptosis. Studies on p53 signaling pathways commonly utilize RNA-seq and RT-qPCR to quantify the expression levels of canonical p53 target genes, including CDKN1A (p21), MDM2, BAX, and FAS, to evaluate the efficacy of p53 reactivators nih.govresearchgate.net. The observed cellular outcomes of PK7242, such as growth inhibition and apoptosis, are consistent with the activation of these p53-dependent transcriptional programs jbr-pub.org.cncaymanchem.com.

Comparative Analysis with Other Mutant p53 Reactivators

This compound is one of several small molecules being developed to target and reactivate mutant p53. Its efficacy and mechanism are often compared with other compounds that aim to stabilize or restore the function of mutated p53 proteins.

Comparison with Known Stabilizers of p53 Y220C

Several compounds have been identified as stabilizers for the p53 Y220C mutant, a common oncogenic mutation. These include Caffeic Acid Phenethyl Ester (CAPE) and PK5196 jbr-pub.org.cnnih.gov. PK5196, a halogenated phenol (B47542) derivative, is known to bind to the Y220C pocket and is hypothesized to stabilize p53-Y220C through halogen-bonding interactions, thereby slowing protein unfolding and aggregation and increasing its melting temperature jbr-pub.org.cn. PK7242 itself is a soluble analogue of PK7088, which also binds to and stabilizes the p53-Y220C core domain nih.gov.

Comparative studies, particularly those employing computational methods like molecular docking and molecular dynamics simulations, have investigated the interaction patterns of PK7242 and CAPE with p53 Y220C nih.govresearchgate.net. These analyses suggest that CAPE may exhibit a higher binding affinity to the p53Y220C crevice compared to PK7242, although both compounds demonstrate similar interaction modes within the mutation site nih.gov. The binding of these small molecules to the crevice is believed to prevent solvation, contributing to the stabilization of the mutant protein nih.gov.

Evaluation of Reactivation Efficacy and Molecular Interactions

The therapeutic potential of this compound lies in its ability to bind directly to the p53 Y220C mutant protein, stabilizing its conformation and reactivating its tumor suppressor functions jbr-pub.org.cncaymanchem.com. Crystallographic studies of p53-Y220C in complex with PK7242 have elucidated its binding mode. The compound's pyrazole (B372694) moiety is positioned within the cavity created by the Y220C mutation, interacting with surrounding amino acids and structural water molecules. These interactions can induce conformational changes, such as the repositioning of the Cys220 side chain, which may further enhance the stability of the complex nih.gov. The efficacy of PK7242 is demonstrated by its capacity to induce downstream cellular responses, including growth inhibition, cell-cycle arrest, and apoptosis in cancer cells harboring the Y220C mutation jbr-pub.org.cncaymanchem.com. While PK7242 shows promise, comparative studies indicate that other reactivators, like CAPE, might possess higher binding affinities to the Y220C crevice nih.gov.

Differentiation from MDM2 Inhibitors

This compound's mechanism of action is distinct from that of MDM2 inhibitors, which represent another major therapeutic strategy for targeting the p53 pathway jbr-pub.org.cnglpbio.com. MDM2 is a key negative regulator of p53, controlling its stability through ubiquitination and proteasomal degradation mdpi.com. MDM2 inhibitors, such as Nutlin-3a and DS-3032b, function by blocking the interaction between p53 and MDM2 glpbio.commdpi.comnih.gov. This blockade prevents the degradation of p53, leading to its accumulation and activation of target genes, primarily in cells with wild-type TP53 jbr-pub.org.cnmdpi.comnih.gov.

However, MDM2 inhibitors have demonstrated limited efficacy in activating mutated forms of p53 jbr-pub.org.cnglpbio.comnih.gov. In contrast, this compound directly targets the mutant p53 protein itself, aiming to restore its function by stabilizing its compromised structure, irrespective of the MDM2 status jbr-pub.org.cncaymanchem.com. Therefore, while MDM2 inhibitors rely on the presence of functional wild-type p53 for their activity, PK7242's approach is to directly correct the structural defect in the mutant protein, making it a complementary or alternative strategy for cancers with specific p53 mutations.

Compound List

this compound

Caffeic Acid Phenethyl Ester (CAPE)

PK5196

PK7088

Preclinical Efficacy Studies and Translational Research Methodologies

Research into Resistance Mechanisms (where applicable for the compound class)Extensive searches were conducted to identify research findings related to resistance mechanisms for PK7242 Maleate. This compound is known as an inducer of reactivation of mutant p53, specifically targeting the Y220C mutant by binding to its core domain, which leads to growth inhibition, cell-cycle arrest, and apoptosis in cancer cells.nih.govpnas.orgaacrjournals.orgjuniperpublishers.comnih.govcaymanchem.comtargetmol.com

However, the conducted research did not yield specific data or published findings directly addressing the identification of acquired resistance pathways or strategies to overcome resistance for this compound. While general resistance mechanisms for MDM2 inhibitors and mutant p53 reactivation therapies are documented in the literature, no studies detailing such mechanisms in relation to this compound were found.

Strategies to Overcome Resistance in Research ModelsNo specific research findings were identified that detail strategies to overcome resistance in research models for this compound.

List of Compounds Mentioned in Search Results

Chemical Biology and Synthetic Strategy for Research Compounds

Synthetic Approaches for PK7242 Maleate and Analogs

The development of small molecules like this compound involves sophisticated synthetic strategies aimed at producing research-grade materials and exploring structure-activity relationships. These efforts focus on creating compounds that can effectively interact with and stabilize the target protein, p53 Y220C.

Development of Chemical Synthesis Pathways for Research Grade Materialacs.org

The synthesis of compounds targeting the p53 Y220C mutant, including this compound, often begins with the identification of a suitable binding pocket on the target protein. For the Y220C mutant, this is a surface crevice formed by the mutation itself acs.orgjbr-pub.org.cn. Structure-guided design is a cornerstone of developing these molecules, where knowledge of the binding site informs the chemical structure of potential binders.

Modification Strategies for Structure-Activity Relationship (SAR) Studiescaymanchem.com

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For p53 Y220C stabilizers, SAR studies involve systematically modifying the chemical structure of lead compounds and evaluating the impact of these changes on target binding and biological activity.

The development of PK7242 from PK7088 exemplifies a key modification strategy: the introduction of a linker to improve solubility nih.gov. This alteration not only facilitates experimental handling but can also influence how the molecule interacts with the target protein and its cellular environment. Research into p53 Y220C stabilizers has explored various chemical scaffolds and functional groups. For instance, studies have investigated halogenated phenols and pyrazole (B372694) derivatives, probing how different structural elements contribute to binding affinity and protein stabilization jbr-pub.org.cnrcsb.org. The goal is to identify key structural features that optimize molecular interactions within the Y220C binding crevice, thereby enhancing the compound's ability to reactivate p53 function.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The investigation of this compound and its analogs has provided significant insights into the structural requirements for effective p53 Y220C stabilization and reactivation. These studies leverage structural biology, biophysics, and medicinal chemistry to understand how molecular modifications influence biological outcomes.

Identification of Key Structural Features for p53 Y220C Bindingcaymanchem.comrcsb.org

The Y220C mutation in p53 creates a distinct surface crevice that is not present in wild-type p53. This crevice serves as a specific binding site for small molecule stabilizers acs.orgjbr-pub.org.cn. X-ray crystallography studies have elucidated the binding mode of PK7242 to the p53-Y220C core domain, revealing critical structural features responsible for its interaction.

The central pyrazole moiety of PK7242 is a key element for binding, engaging in interactions with amino acid residues such as Val147, Thr150, Pro151, Pro222, and Pro223 within the p53-Y220C protein nih.gov. Furthermore, the compound forms hydrogen bonds with a structural water molecule, which is itself stabilized by the backbone of Leu145 nih.gov. A notable observation is that the binding of PK7242 is associated with a conformational change in the Cys220 side chain, which effectively deepens the binding cavity to better accommodate the pyrrole (B145914) portion of the molecule nih.gov. In related compounds, features such as halogen bonding of iodine with a main-chain carbonyl and the presence of an acetylene (B1199291) linker have also been identified as important for robust binding and targeting additional subsites within the protein rcsb.org.

Optimization of Molecular Interactions for Enhanced Reactivationcaymanchem.comrcsb.org

The primary objective in developing compounds like this compound is to optimize their molecular interactions to achieve enhanced reactivation of the p53 Y220C mutant. This involves not only establishing strong binding affinity but also ensuring that the binding event leads to the restoration of p53's tumor-suppressive functions.

The modification of PK7088 to PK7242, primarily by introducing a linker to improve solubility, represents an optimization step aimed at facilitating better cellular uptake and interaction nih.gov. By stabilizing the mutant p53 protein, these molecules help to prevent its denaturation and aggregation, thereby restoring its ability to bind DNA and regulate target gene transcription jbr-pub.org.cnnih.gov. The precise arrangement of functional groups and their interactions within the Y220C crevice are critical for achieving this stabilization and subsequent reactivation. SAR studies aim to fine-tune these interactions, ensuring that the molecule effectively mends the structural defect caused by the mutation and restores the protein's functional conformation.

Exploration of Chemical Space for Novel p53 Y220C Stabilizerscaymanchem.com

The search for novel small-molecule stabilizers of p53 Y220C is an ongoing endeavor that involves exploring diverse chemical spaces. This exploration builds upon the understanding gained from initial lead compounds like PK7088 and PK7242.

Strategies employed include virtual screening of large compound libraries, where computational methods identify potential binders based on their predicted interaction with the p53 Y220C binding pocket frontiersin.orgnih.gov. The unique surface crevice created by the Y220C mutation serves as a specific target for these drug discovery efforts acs.orgjbr-pub.org.cn. By systematically modifying existing scaffolds and exploring entirely new chemical classes, researchers aim to identify compounds with improved affinity, efficacy, and drug-like properties. The iterative process of synthesis, structural analysis, and biological testing allows for the continuous refinement of molecular designs, leading to the discovery of next-generation p53 Y220C stabilizers with potential therapeutic applications.

Data Tables

Table 1: Key Structural Features of PK7242 and Related p53 Y220C Stabilizers for Binding

Structural FeatureInteraction/RoleReference
Central Pyrazole MoietyPrimary binding interaction; engages with amino acids Val147, Thr150, Pro151, Pro222, Pro223 nih.gov
Pyrrole MoietyOccupies the deepened cavity following Cys220 side chain flip nih.gov
N,N-dimethyl-ethanamine linkerEnhances solubility (modification from PK7088) nih.gov
Structural Water MoleculesMediates hydrogen bonds with the pyrazole moiety and Leu145 backbone nih.gov
Halogen Bonding (in analogs)Anchors binding to a main-chain carbonyl rcsb.org
Acetylene Linker (in analogs)Facilitates targeting of an additional subsite rcsb.org

Future Directions and Research Challenges

Elucidation of Broader Biological Networks Affected by PK7242 Maleate

The tumor suppressor protein p53 is a central hub in a complex network of signaling pathways that regulate cellular responses to stress, including DNA damage, hypoxia, and oncogene activation. nih.govcreativebiomart.net When activated, wild-type p53 can initiate cell cycle arrest, apoptosis, or senescence. nih.govaging-us.com The reactivation of mutant p53 by this compound is intended to restore these tumor-suppressive functions.

Research has shown that this compound induces growth inhibition, cell-cycle arrest, and apoptosis in cancer cells harboring the Y220C mutation. caymanchem.com Specifically, treatment with a related compound, PK7088, led to a G2/M phase cell-cycle arrest. nih.govoup.com This effect was accompanied by the upregulation of p21, a key downstream target of p53 that inhibits cyclin-dependent kinases. nih.gov Furthermore, PK7088 was observed to trigger the nuclear export of BAX to the mitochondria, indicating the restoration of non-transcriptional apoptotic functions of p53. semanticscholar.org

Future research must delve deeper into the broader biological networks impacted by the reactivation of p53-Y220C by this compound. This includes investigating its influence on other "non-classical" p53-regulated pathways, such as metabolism and senescence. nih.gov Understanding these broader effects is crucial for predicting both the efficacy and potential side effects of treatment.

Integration with Multi-Omics Approaches in Research

The era of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to view the effects of p53 reactivation. While specific multi-omics studies on this compound are not yet widely published, this approach is essential for a comprehensive understanding of its mechanism of action.

Future studies should employ multi-omics to profile the global changes that occur in cancer cells upon treatment with this compound. This could reveal novel biomarkers of response, identify mechanisms of resistance, and uncover unexpected off-target effects. For instance, transcriptomic analysis could provide a complete picture of the p53-dependent genes that are reactivated, while metabolomic studies could shed light on how this compound alters cancer cell metabolism. nih.gov The widespread availability of multi-omics tumor profiling is paving the way for more effective and personalized therapies. researchgate.net

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The development of more sophisticated preclinical models is critical for accurately predicting the clinical efficacy of p53 reactivators like this compound. Traditional two-dimensional cell cultures often fail to replicate the complexity of a tumor's microenvironment.

Advanced in vitro models, such as three-dimensional (3D) tumor spheroids, can provide a more accurate representation of in vivo conditions by mimicking cell-cell and cell-extracellular matrix interactions. nih.gov The use of bioreactors in conjunction with these 3D models can further simulate the dynamic environment of a solid tumor. nih.gov For this compound, establishing and utilizing such models with p53-Y220C mutant cell lines will be invaluable for studying its penetration, efficacy, and interaction with the tumor microenvironment.

In vivo, xenograft models using cancer cell lines with the p53-Y220C mutation are essential for evaluating the therapeutic potential of this compound. mdpi.com Future research should also consider the development of patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and drug response of human tumors.

Exploration of Novel Therapeutic Combinations in Preclinical Settings

The complexity of cancer often necessitates combination therapies to achieve durable responses. Preclinical studies exploring this compound in combination with other anticancer agents are a logical next step.

A synergistic effect has already been observed between the related compound PK7088 and Nutlin-3, an MDM2 antagonist. nih.gov In p53-Y220C mutant cells, the combination of PK7088 and Nutlin-3 resulted in a more pronounced G2/M cell-cycle arrest and increased p21 expression compared to either agent alone. nih.gov This suggests that simultaneously stabilizing mutant p53 and inhibiting its degradation can be a powerful therapeutic strategy.

Future preclinical studies should investigate combinations of this compound with a broader range of therapies, including conventional chemotherapy, targeted therapies, and immunotherapy. Machine learning frameworks could be employed to predict synergistic drug combinations for subsequent experimental validation. semanticscholar.org

Addressing Challenges in Specificity and Off-Target Research for p53 Reactivators

A significant hurdle in the development of p53 reactivators is ensuring their specificity for the mutant protein and minimizing off-target effects. nih.gov While this compound is designed to target the specific crevice created by the Y220C mutation, its potential for off-target interactions must be thoroughly investigated. caymanchem.comresearchgate.net

The lack of ideal drug-binding pockets on the p53 protein has historically made it a challenging target. nih.gov Many compounds that initially appear to reactivate p53 in cell-based assays are later found to have other mechanisms of action, such as DNA intercalation. semanticscholar.org Therefore, rigorous biophysical and cellular assays are required to confirm direct binding and stabilization of the mutant p53 protein.

Future research should focus on detailed off-target profiling of this compound and its derivatives. This will involve screening against a wide range of kinases and other cellular targets to identify any unintended interactions that could lead to toxicity.

Methodological Advancements in Structural and Computational Studies of p53-Ligand Interactions

Structural biology and computational modeling have been instrumental in the discovery and optimization of p53 reactivators like this compound. nih.gov The crystal structure of the p53-Y220C core domain in complex with PK7242 has provided a detailed understanding of its binding mode. nih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of new compounds and to understand the structural basis of their stabilizing effects. nih.govnih.gov These methods can also be used to design new derivatives of this compound with improved potency and selectivity. For example, computational studies have been used to compare the binding of other small molecules, like caffeic acid phenethyl ester (CAPE), to the p53-Y220C mutation crevice with that of PK7242. nih.gov

Future advancements in these methodologies, such as the use of artificial intelligence and machine learning, will further accelerate the design of next-generation p53 reactivators. These tools can help to more accurately predict binding affinities and to identify novel binding pockets on the surface of mutant p53 proteins.

Q & A

Q. How should researchers design studies to identify this compound’s biomarkers for therapeutic response or toxicity?

  • Methodological Answer : Use multi-omics approaches (transcriptomics, metabolomics) in preclinical models. Apply machine learning to correlate biomarker signatures with clinical outcomes. Confirm specificity in patient-derived samples via ROC curve analysis .

Data Interpretation and Reporting Guidelines

  • Contradiction Analysis : Explicitly report confidence intervals, effect sizes, and statistical power in all datasets. Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
  • Ethical Compliance : Document IRB/IACUC approvals, raw data archiving (e.g., Zenodo), and conflicts of interest per COPE guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.